3-Acetylpyridine N-oxide

Overview

Description

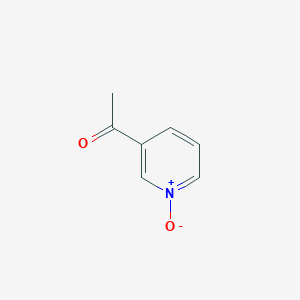

3-Acetylpyridine N-oxide (CAS 14188-94-4) is a pyridine derivative characterized by the presence of an acetyl group at the 3-position and an N-oxide functional group. Its molecular formula is C₇H₇NO₂, with a molecular weight of 137.14 g/mol. Key physical properties include a density of 1.13 g/cm³, boiling point of 347.3°C, melting point of 146°C, and a logP value of 1.32, indicating moderate lipophilicity . Its metabolic pathways involve keto-reduction to form 1-(3-pyridyl-N-oxide)ethanol and partial N-oxide reduction back to 3-acetylpyridine .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Acetylpyridine N-oxide can be synthesized through several methods. One common method involves the oxidation of 3-acetylpyridine using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions, often at room temperature, and yields the desired N-oxide product .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more efficient and scalable processes. For example, a process involving the catalytic oxidation of 3-acetylpyridine using a titanium dioxide catalyst in the presence of an alkali or alkaline earth metal oxide has been described. This method offers high selectivity and yields with minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 3-Acetylpyridine N-oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

Reduction: Reduction of the N-oxide group can regenerate the parent 3-acetylpyridine.

Substitution: The compound can participate in substitution reactions, particularly at the acetyl group or the pyridine ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation.

Substitution: Electrophiles and nucleophiles under appropriate conditions.

Major Products Formed:

Oxidation: Higher oxidized derivatives.

Reduction: 3-acetylpyridine.

Substitution: Various substituted pyridine derivatives depending on the reagents used

Scientific Research Applications

Chemical Applications

1. Synthesis of Complex Organic Molecules

3-Acetylpyridine N-oxide serves as a building block in the synthesis of more complex organic molecules. Its N-oxide functionality allows for diverse chemical reactions, including oxidation and substitution reactions.

2. Catalysis

The compound is utilized in catalytic processes, particularly in gold catalysis where N-oxides can enhance reaction selectivity and efficiency. For instance, studies have shown that specific N-oxides can be employed to facilitate reactions under mild conditions, thus broadening the scope of applicable substrates .

3. Reaction Pathways

The compound can undergo various chemical transformations:

- Oxidation: Can lead to the formation of higher oxidized derivatives.

- Reduction: Reducing agents like sodium borohydride can regenerate 3-acetylpyridine from the N-oxide.

- Substitution: It participates in substitution reactions at the acetyl group or the pyridine ring .

Biological Applications

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial and antifungal activities. It has been studied for its potential to inhibit bacterial growth, making it a candidate for developing new antimicrobial agents .

2. Therapeutic Potential

The compound is being investigated for its therapeutic applications, particularly in drug development targeting various diseases:

- Anticancer Activity: Heterocyclic N-oxides, including this compound, have shown promise as anticancer agents through mechanisms involving nitric oxide (NO) release which activates guanylyl cyclase pathways .

- Neuroprotective Effects: The NO produced by these compounds may also provide neuroprotective benefits, suggesting potential applications in neurodegenerative diseases .

Industrial Applications

1. Fine Chemicals Production

In industrial settings, this compound is used as an intermediate in the production of fine chemicals. Its ability to participate in various chemical reactions makes it valuable for synthesizing specialized compounds used in pharmaceuticals and agrochemicals .

2. Catalytic Processes

The compound's unique properties enable its use in catalytic processes that require selective oxidation or functionalization of substrates, contributing to more sustainable chemical manufacturing practices .

Case Study 1: Antimicrobial Activity

A study on the antimicrobial efficacy of this compound demonstrated significant inhibition of bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism was linked to its ability to disrupt cell membrane integrity.

Case Study 2: Neuroprotective Mechanisms

Research exploring the neuroprotective effects of N-oxides found that this compound could enhance cognitive functions in animal models by modulating nitric oxide pathways, indicating its potential for treating cognitive decline .

Data Table: Comparison with Similar Compounds

| Compound | Chemical Structure | Key Application Areas | Unique Properties |

|---|---|---|---|

| This compound | Structure | Antimicrobial, Anticancer | Strong electron-withdrawing effect |

| 3-Acetylpyridine | Structure | Synthesis precursor | Lacks N-oxide functionality |

| 2-Acetylpyridine N-oxide | Structure | Antimicrobial | Different positioning affects reactivity |

| 4-Acetylpyridine N-oxide | Structure | Industrial applications | Varies in catalytic efficiency |

Mechanism of Action

The mechanism of action of 3-acetylpyridine N-oxide involves its ability to act as a mild Lewis base. The N-oxide group can activate certain Lewis acidic parts of molecules, increasing the reactivity of nucleophilic parts towards electrophiles. This property makes it useful in various catalytic processes and organic reactions .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-acetylpyridine N-oxide with structurally related N-oxides and substituted pyridines:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | LogP | Key Functional Groups |

|---|---|---|---|---|---|---|

| This compound | C₇H₇NO₂ | 137.14 | 146 | 347.3 | 1.32 | Acetyl, N-oxide |

| 4-Hydroxy-3-nitropyridine N-oxide | C₅H₄N₂O₄ | 156.10 | N/A | N/A | N/A | Nitro, hydroxyl, N-oxide |

| 2-(3-Nitrophenyl)pyridine 1-oxide | C₁₁H₈N₂O₃ | 216.19 | N/A | N/A | 3.21 | Nitrophenyl, N-oxide |

| 2-Chloropyridine N-oxide | C₅H₄ClNO | 129.55 | N/A | N/A | 0.89 | Chloro, N-oxide |

| Echimidine N-oxide* | C₂₀H₃₂NO₆ | 382.48 | N/A | N/A | N/A | Pyrrolizidine, N-oxide |

*Echimidine N-oxide is a pyrrolizidine alkaloid included for contrast .

Key Observations :

- Substituent Effects : The acetyl group in this compound enhances electron-withdrawing effects compared to chlorinated or nitrated derivatives, influencing reactivity in nucleophilic substitutions .

- Lipophilicity : 2-(3-Nitrophenyl)pyridine 1-oxide has a higher logP (3.21) due to the aromatic nitro group, suggesting greater membrane permeability than this compound (logP 1.32) .

Antitumor Potential

- This compound derivatives exhibit inhibitory effects against breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) cell lines. Hydrazide-hydrazone derivatives synthesized from 3-acetylpyridine show IC₅₀ values <10 μM in some cases .

- 4-Hydroxy-3-nitropyridine N-oxide: Limited data on direct antitumor activity, but nitro groups are often associated with DNA alkylation and cytotoxicity .

Cytotoxicity Mechanisms

- Chloropyridine N-oxides (e.g., 2-chloropyridine N-oxide) induce cytotoxicity through reactive oxygen species (ROS) generation. Catalase and hydroxyl radical scavengers (e.g., dimethyl sulfoxide) mitigate this effect .

- This compound shows lower acute toxicity compared to chlorinated analogs, as evidenced by its use in metabolic studies without reported ROS-mediated clastogenicity .

Metabolic Pathways

- This compound undergoes keto-reduction via soluble cellular fractions to form 1-(3-pyridyl-N-oxide)ethanol, a major metabolite. Trace N-oxide reduction also regenerates 3-acetylpyridine .

Biological Activity

3-Acetylpyridine N-oxide (3-APNO) is a compound of significant interest in pharmacology and toxicology, particularly due to its neurotoxic effects and potential therapeutic applications. This article explores the biological activity of 3-APNO, highlighting its neurotoxic properties, metabolic pathways, and implications for further research.

Chemical Structure and Properties

This compound is a derivative of 3-acetylpyridine, characterized by the addition of an N-oxide functional group. This modification influences its reactivity and biological interactions. The structure can be represented as follows:

Neurotoxic Effects

Research indicates that 3-acetylpyridine (3-AP), the parent compound, exhibits neurotoxic effects primarily through its action as a metabolic antagonist. It reduces nicotinamide levels, leading to neuronal damage in various brain regions. Notably, studies have shown that administration of 3-AP results in:

- Selective destruction of neurons in the medial inferior olive.

- Loss of climbing fibers innervating cerebellar Purkinje cells, contributing to ataxia and balance impairments .

Case Study: Neurotoxicity in Mice

A study involving C57BL/6 mice demonstrated that doses exceeding 500 mg/kg of 3-AP were required to induce significant neuronal loss compared to rats, suggesting species-specific sensitivity . The following table summarizes key findings from this research:

| Parameter | Rats | Mice |

|---|---|---|

| Dose for Neurotoxicity | 65 mg/kg | >500 mg/kg |

| Affected Neurons | Inferior olive, nucleus ambiguus | Inferior olive |

| Behavioral Impact | Ataxia, balance issues | Impaired rotorod performance |

Metabolism and Pharmacokinetics

The metabolism of 3-acetylpyridine involves its conversion to nicotinamide via N-oxidation pathways. This metabolic process is crucial for understanding both the therapeutic potential and toxicity of the compound. In vitro studies have shown that various inhibitors can affect the N-oxidation rate, impacting the biological activity of 3-AP .

Therapeutic Potential

Despite its neurotoxic properties, derivatives of pyridine N-oxides are being explored for their therapeutic applications. For instance, compounds bearing isoxazole structures derived from this compound have demonstrated a range of biological activities including:

Q & A

Q. What are the critical physicochemical properties of 3-Acetylpyridine N-Oxide, and how do they influence experimental handling?

This compound (CAS 14188-94-4) has a molecular formula of C₇H₇NO₂, a molecular weight of 137.14 g/mol, and a melting point of 146°C. It typically appears as a pale yellow to reddish crystalline powder. Its stability at room temperature and sensitivity to moisture or light are critical for storage; it should be kept in a tightly sealed container in a dry, well-ventilated environment . These properties necessitate careful handling to avoid degradation during experiments, particularly in solutions where hydrolysis or photochemical reactions might occur.

Q. What synthetic methodologies are commonly used to prepare this compound, and what are their advantages/limitations?

The synthesis of pyridine N-oxides generally involves oxidizing the parent pyridine derivative. Common methods include:

- Peracid oxidation : Using meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in acetic acid. This method is efficient but requires strict control of reaction conditions (e.g., temperature, stoichiometry) to avoid over-oxidation .

- Catalytic oxidation : Transition-metal catalysts (e.g., Ru or Mn complexes) with oxygen as the oxidant. This approach is greener but may involve higher costs and purification challenges.

For this compound, optimizing the acetyl group’s stability during oxidation is critical. Side reactions, such as acetyl migration or decomposition, must be monitored via techniques like thin-layer chromatography (TLC) or NMR .

Q. How can structural characterization techniques like X-ray crystallography aid in understanding this compound’s supramolecular interactions?

X-ray crystallography reveals hydrogen-bonding patterns and supramolecular arrangements. For example, pyridine N-oxides often form intermolecular hydrogen bonds between the N-oxide oxygen and adjacent functional groups (e.g., hydroxyl or amino groups). These interactions influence solubility, crystallinity, and reactivity. In related N-oxides, such as pyridine-4-carboxamidoxime N-oxide, hydrogen-bonded dimers create layered structures, which can guide the design of co-crystals or materials with tailored properties .

Q. How can (Q)SAR methodologies assess the mutagenic potential of this compound?

Structure-activity relationship (SAR) fingerprint analysis evaluates substructural alerts associated with mutagenicity. For aromatic N-oxides, key steps include:

Substructure identification : Define hierarchical substructures (e.g., benzooxadiazole N-oxide) linked to mutagenicity.

Database matching : Cross-reference public/proprietary databases (e.g., Leadscope) to count mutagenic vs. non-mutagenic compounds sharing the substructure.

Alert classification : Downgrade general alerts if subclasses show inconsistent mutagenicity. For example, while some N-oxides (e.g., quindioxin) are mutagenic, others like 2,6-dimethylpyridine N-oxide exhibit antimutagenic properties .

This approach helps contextualize this compound’s risk profile by comparing it to structurally similar compounds.

Q. How should experimental designs address contradictory mutagenicity findings among N-oxides?

Contradictions (e.g., mutagenic vs. antimutagenic reports) arise from structural variations and experimental conditions. To resolve discrepancies:

- Vary substituent positions : Compare 3-acetyl vs. 2,6-dimethyl substituents; bulky groups may sterically hinder DNA adduct formation.

- Test multiple endpoints : Combine Ames tests with comet assays or micronucleus tests to assess both gene mutations and chromosomal damage.

- Control metabolic activation : Use liver S9 fractions to evaluate pro-mutagenic activation, as seen in studies on 2,6-dimethylpyridine N-oxide’s antigenotoxic effects against 4-NQO .

Q. What role does response surface methodology (RSM) play in optimizing this compound’s applications (e.g., corrosion inhibition)?

RSM statistically models interactions between variables (e.g., inhibitor concentration, pH, temperature) to identify optimal conditions. For example, in corrosion inhibition studies:

Design experiments : Use a central composite design to vary parameters systematically.

Analyze responses : Measure inhibition efficiency via gravimetric or electrochemical methods.

Validate models : Confirm predictions with follow-up experiments. This approach minimizes trial runs and clarifies synergistic effects, as demonstrated in studies on thiosemicarbazone-linked 3-acetylpyridine derivatives .

Q. How can cellular uptake studies clarify this compound’s bioactivity mechanisms?

Transport mechanisms can be probed using:

- Knockout models : Compare uptake in wild-type vs. transporter-deficient cells (e.g., OCT1-knockout HepG2 cells).

- Competition assays : Test inhibition by known substrates (e.g., sorafenib N-oxide uptake was OCT1-independent, suggesting alternative transporters) .

These methods help distinguish passive diffusion from active transport, informing pharmacokinetic and toxicity studies.

Q. What analytical techniques are suitable for quantifying this compound in complex matrices?

High-sensitivity methods include:

- UHPLC-MS/MS : Enables detection at µg/kg levels with minimal sample cleanup, validated for pyrrolizidine alkaloid N-oxides in plant extracts .

- On-line SPE : Automates sample preparation, reducing manual steps and contamination risks.

Calibration curves (r² > 0.99) and signal-to-noise ratios (>10 at LLOQ) ensure reliability in environmental or biological samples .

Q. How do computational models enhance the predictive accuracy of this compound’s biological interactions?

Molecular docking and dynamics simulations can:

Map binding sites : Predict interactions with enzymes (e.g., cytochrome P450 isoforms).

Assess metabolic pathways : Identify potential reactive metabolites (e.g., epoxides or nitroso derivatives).

These models complement experimental data, guiding hypothesis-driven research on toxicity or therapeutic potential.

Q. What strategies mitigate oxidative degradation during long-term stability studies of this compound?

- Accelerated stability testing : Expose samples to elevated temperatures/humidity and monitor degradation via HPLC.

- Antioxidant additives : Use ascorbic acid or butylated hydroxytoluene (BHT) to scavenge free radicals.

- Protective packaging : Store under inert gas (e.g., argon) to minimize oxygen exposure .

Properties

IUPAC Name |

1-(1-oxidopyridin-1-ium-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-6(9)7-3-2-4-8(10)5-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZFMFGIMDGBJRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C[N+](=CC=C1)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60161843 | |

| Record name | 3-Acetylpyridine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60161843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14188-94-4 | |

| Record name | 1-(1-Oxido-3-pyridinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14188-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Acetylpyridine N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014188944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Acetylpyridine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60161843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.